Increased Fraction of sp³‑Hybridized Carbons (Fsp³) Relative to 2-Aminopyridine Parent
The methoxyazetidine appendage elevates the fraction of sp³‑hybridized carbons (Fsp³) from 0 (2‑aminopyridine) to 0.44 for 6‑(3‑methoxyazetidin‑1‑yl)pyridin‑2‑amine. Higher Fsp³ values have been statistically associated with improved aqueous solubility, reduced promiscuity, and higher probability of clinical progression [1]. This property cannot be achieved with 2‑aminopyridine alone or with simple alkyl‑substituted analogs that maintain low Fsp³.
| Evidence Dimension | Fraction of sp³‑hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.44 (calculated from molecular structure; 4 sp³ carbons out of 9 total carbons) |
| Comparator Or Baseline | 2‑Aminopyridine: Fsp³ = 0.0 (all carbons sp²) |
| Quantified Difference | ΔFsp³ = 0.44 |
| Conditions | Calculated from atom hybridization count based on chemical structure; method validated by Lovering et al. (2009) |
Why This Matters
Higher Fsp³ is strongly correlated with better physicochemical profiles in drug discovery, favoring selection of the methoxyazetidine derivative over flat aromatic analogs.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752–6756. View Source
